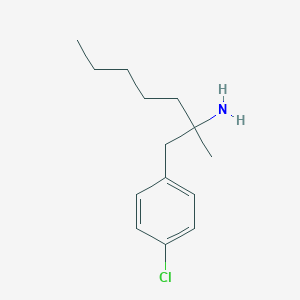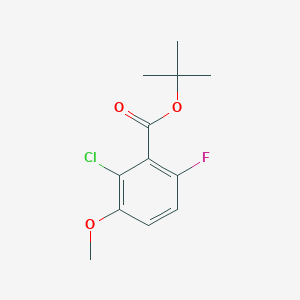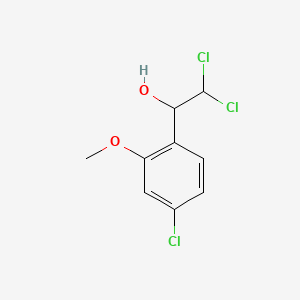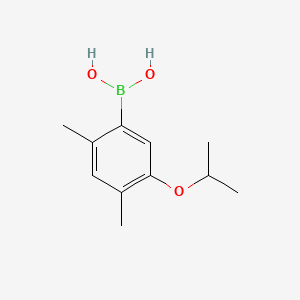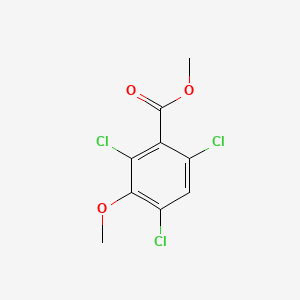
Methyl 2,4,6-trichloro-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,6-trichloro-3-methoxybenzoate is an organic compound with the molecular formula C9H7Cl3O3 and a molecular weight of 269.5 g/mol . This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to a benzoate structure. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6-trichloro-3-methoxybenzoate typically involves the esterification of 2,4,6-trichloro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to achieve high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,6-trichloro-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4,6-trichloro-3-methoxybenzoic acid and methanol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Acids/Bases: Hydrolysis reactions typically require acidic or basic conditions to proceed efficiently.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Hydrolysis Products: The primary products of hydrolysis are 2,4,6-trichloro-3-methoxybenzoic acid and methanol.
Scientific Research Applications
Methyl 2,4,6-trichloro-3-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,4,6-trichloro-3-methoxybenzoate involves its interaction with specific molecular targets. The chlorine atoms and methoxy group play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activities and disrupt cellular processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 2-hydroxy-4-methoxybenzoate
Uniqueness
Methyl 2,4,6-trichloro-3-methoxybenzoate is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C9H7Cl3O3 |
|---|---|
Molecular Weight |
269.5 g/mol |
IUPAC Name |
methyl 2,4,6-trichloro-3-methoxybenzoate |
InChI |
InChI=1S/C9H7Cl3O3/c1-14-8-5(11)3-4(10)6(7(8)12)9(13)15-2/h3H,1-2H3 |
InChI Key |
MMVNCCROSVLFPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1Cl)C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-[(2S,4R,5R,6R)-5-hydroxy-4-(methoxymethoxy)-6-methyloxan-2-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14019579.png)
![(R)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14019581.png)
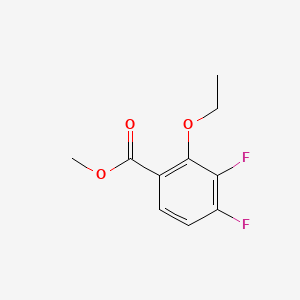
![1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol](/img/structure/B14019609.png)
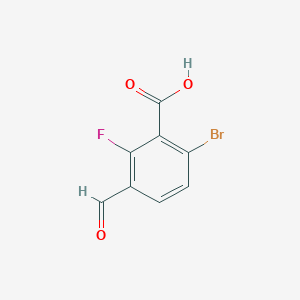
![(3R)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid](/img/structure/B14019628.png)
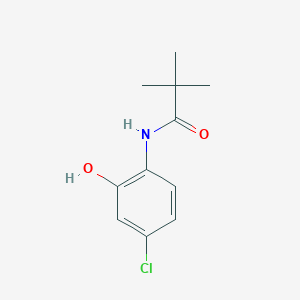
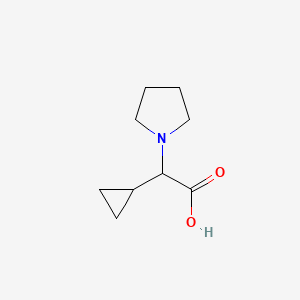
![Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14019641.png)
